molecular formula C12H22N2O3 B3113759 tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate CAS No. 198211-13-1

tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate

Cat. No.: B3113759
CAS No.: 198211-13-1
M. Wt: 242.31
InChI Key: PJGMDHUHBZCJMI-UHFFFAOYSA-N
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Description

tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate is a heterocyclic compound with a unique bicyclic structure. It is often used as a building block in organic synthesis due to its stability and reactivity. The compound is characterized by the presence of a tert-butyl group, an oxa-bridge, and an azabicyclo structure, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate typically involves the reaction of tert-butyl carbamate with a suitable bicyclic precursor. One common method includes the use of N-t-butoxycarbonyl-3-oxa-9-aza-bicyclo[3.3.1]non-7-ylamine, which is then treated with trifluoroacetic acid in dichloromethane to remove the t-butoxycarbonyl group, yielding the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the bicyclic structure, leading to different derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate is widely used in scientific research due to its versatility. Some applications include:

    Chemistry: As a building block in the synthesis of complex organic molecules.

    Biology: In the development of bioactive compounds and pharmaceuticals.

    Medicine: As an intermediate in the synthesis of drugs targeting various diseases.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate is unique due to its specific bicyclic structure and the presence of both an oxa-bridge and an azabicyclo moiety. This combination of features provides distinct reactivity and stability, making it a valuable intermediate in various synthetic applications.

Properties

IUPAC Name

tert-butyl N-(3-oxa-9-azabicyclo[3.3.1]nonan-7-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-8-4-9-6-16-7-10(5-8)13-9/h8-10,13H,4-7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJGMDHUHBZCJMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2COCC(C1)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate
Reactant of Route 2
tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate
Reactant of Route 3
tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate
Reactant of Route 4
tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate
Reactant of Route 5
tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate
Reactant of Route 6
tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate

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